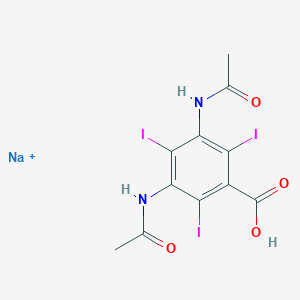

3,5-Diacetamido-2,4,6-triiodobenzoic acid; sodium

Description

Historical Trajectory of Iodinated Contrast Agent Development

The history of radiographic contrast agents is a story of continuous innovation aimed at improving image quality and patient tolerance. nih.govradiologykey.com Iodine-based compounds quickly became the agents of choice for intravascular applications due to iodine's ability to absorb X-rays effectively. patsnap.comnih.gov The journey began with early, often toxic, substances and progressed through major chemical refinements to the sophisticated agents used today. radiologykey.com

The development of modern contrast media saw a significant transition from di-iodinated pyridine (B92270) derivatives to tri-iodinated benzoic acid compounds in the early 1950s. raena.ai The core structure of a tri-iodinated benzene (B151609) ring became the foundation for all modern intravascular iodinated contrast agents. wisc.edunih.gov This structure was advantageous because it allowed three iodine atoms to be bound to a single carrier molecule, rendering it more radio-opaque. radiologykey.com

The first tri-iodinated contrast medium, sodium acetrizoate, was introduced clinically in 1952. mpijournal.org This was achieved by adding an acetyl-amino group at the C3 position of the benzene ring, which significantly reduced the toxicity compared to earlier compounds. mpijournal.org This breakthrough paved the way for further substitutions on the benzene ring to improve the properties of contrast agents. mpijournal.org These initial tri-iodinated agents were ionic, meaning they dissociated into charged particles (a cation and an anion) in solution. radiologykey.comwisc.edu While effective, this property resulted in high osmolality, a measure of the particle concentration in a solution. radiologykey.com The osmolality of these early agents could be up to seven or eight times greater than that of blood. researchgate.net The quest to reduce osmolality and its associated biological effects became a driving force for the next wave of innovation, leading to the development of low-osmolar contrast media (LOCM) and iso-osmolar contrast media (IOCM). mpijournal.orgresearchgate.net

| Milestone | Year | Significance |

| First reliable urographic agent (Uroselectan) | 1929 | Introduced water-soluble organic iodine compounds for kidney imaging. raena.ai |

| First tri-iodinated contrast medium (Sodium Acetrizoate) | 1952 | Introduced a less toxic tri-iodinated compound. mpijournal.org |

| Introduction of Diatrizoate Sodium | Mid-1950s | A fully substituted, less toxic tri-iodinated acid became a standard HOCM. radiopaedia.orgmpijournal.org |

| Development of non-ionic LOCM (e.g., Metrizamide) | 1970s | Revolutionized contrast media by significantly lowering osmolality. radiologykey.commpijournal.org |

| Approval of IOCM (Iodixanol) | 1996 | Introduced agents with osmolality similar to blood. researchgate.net |

Following the initial development of tri-iodinated compounds, researchers demonstrated that adding a second acetyl-amino group at the C5 position of the benzene ring could create a fully substituted and even less toxic tri-iodinated acid radical. mpijournal.org This research led to the development of diatrizoate sodium, which was introduced in the mid-1950s under brand names such as Hypaque, Renografin, and Urografin. radiopaedia.orgmpijournal.org

Diatrizoate, also known as amidotrizoate, is chemically 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid. radiopaedia.org As a salt, it is an ionic monomer and is classified as a high-osmolar contrast medium (HOCM). radiopaedia.orgwisc.edu Its osmolality can range from approximately 1500 mOsm/kg to over 2000 mOsm/kg, depending on the solution's concentration. wikipedia.org The introduction of diatrizoate was a radical change in the field, and it quickly became the standard intravascular contrast agent for cardiovascular and urological exploration, a position it held until the development of lower osmolar agents in the 1970s. mpijournal.orgjcpres.com Its development represented a crucial step in refining the balance between high radio-opacity and biological tolerance. mpijournal.org

| Class | Example Compound | Ionization in Solution | Osmolality Relative to Blood (290 mOsm/kg) |

| Ionic Monomer (HOCM) | Diatrizoate | Ionic | High (e.g., ~1500-2000 mOsm/kg) wikipedia.org |

| Non-ionic Monomer (LOCM) | Iohexol (B1672079) | Non-ionic | Low (e.g., ~600-1000 mOsm/kg) wisc.eduresearchgate.net |

| Ionic Dimer (LOCM) | Iocarmate | Ionic | Low (~600 mOsm/kg) radiologykey.com |

| Non-ionic Dimer (IOCM) | Iodixanol | Non-ionic | Iso-osmolar (~290 mOsm/kg) wisc.eduresearchgate.net |

Contemporary Relevance of Diatrizoate Sodium in Academic Research Paradigms

Despite the widespread clinical adoption of newer low- and iso-osmolar agents, diatrizoate sodium continues to be relevant in academic and scientific research. nih.govnih.gov Its well-characterized properties make it a valuable tool and reference compound in various investigational settings. nih.gov

One area of contemporary research involves the physicochemical properties of the compound itself. For instance, diatrizoate sodium has been used as a model to study how pharmaceutical sodium salts interact with water in the solid state. nih.gov A 2017 study investigated the complex landscape of diatrizoate sodium hydrates, identifying five different hydrated forms. nih.gov This research highlights the importance of understanding the solid-state chemistry of pharmaceutical salts to ensure the stability and uniformity of final formulations. nih.gov

Furthermore, diatrizoate sodium frequently serves as a comparator agent in clinical and preclinical research designed to evaluate newer contrast media. nih.govajronline.orgajronline.org A prospective, double-blinded study compared dilute oral diatrizoate sodium with dilute oral iohexol (a non-ionic, low-osmolar agent) for abdominal and pelvic CT scans. nih.gov While the study found no significant difference in the quality of bowel opacification, it did report a strong patient preference for iohexol. nih.govajronline.org Such comparative studies are essential for refining imaging protocols and understanding the relative merits of different agents.

Diatrizoate also remains in use for specific applications, such as imaging the gastrointestinal tract, which ensures its continued relevance in research contexts exploring these uses. wikipedia.orgnih.gov Its osmotic properties are also a subject of study, for example, in its ability to relieve intestinal obstruction by drawing fluid into the bowel lumen. wikipedia.org

| Study Focus | Comparator Agents | Key Findings | Citation |

| Patient Acceptance and Bowel Opacification for Oral CT Contrast | Diatrizoate sodium vs. Iohexol | 81% of patients preferred iohexol; no significant difference in bowel opacification was found. | nih.govajronline.org |

| Solid-State Hydrates | Diatrizoate Sodium (self) | Identified five distinct hydrate (B1144303) forms, highlighting the compound's complex interaction with water. | nih.gov |

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Diatrizoate is an iodine-containing X-ray contrast agent. Iodated contrast agents were among the first contrast agents developed. Iodine is known to be particular electron-dense and to effectively scatter or stop X-rays. A good contrast agent requires a high density of electron-dense atoms. Therefore, the more iodine, the more "dense" the x-ray effect. Iodine based contrast media are water soluble and harmless to the body. These contrast agents are sold as clear colorless water solutions, the concentration is usually expressed as mg I/ml. Modern iodinated contrast agents can be used almost anywhere in the body. Most often they are used intravenously, but for various purposes they can also be used intraarterially, intrathecally (the spine) and intraabdominally - just about any body cavity or potential space. Radiocontrast medium induced nephrotoxicity is a major clinical problem. There is considerable interest in reducing the incidence of acute renal failure due to the use of radiocontrast media (RCM). Reduction of renal blood flow and direct toxic effect on renal tubular epithelial cells have been postulated as major causes of RCM nephropathy. Understanding the molecular mechanisms by which RCM cause cell damage may allow the development of pharmacological therapy to prevent their nephrotoxicity. In this work we have investigated the signaling pathways that may be affected by RCM. The incubation of human renal tubular proximal cells with sodium diatrizoate, iopromide and iomeprol caused a marked dephosphorylation of the kinase Akt on Ser473 within 5min of incubation. RCM also caused a decrease in cell viability, which was substantially alleviated by transfecting the cells with a constitutively active form of Akt. Further downstream targets of Akt, including the Forkhead family of transcription factors FKHR and FKHRL1, were also dephosphorylated by RCM at Thr24 and Thr32, respectively. The P70S6 kinase was also dephosphorylated at Thr389 and Ser371 by RCM. However there was a more dramatic decrease in phosphorylation of the phosphorylated form of mammalian target of rapamycin (mTOR) and of the extracellular-signal regulated kinases (ERK) 1/2 caused by sodium diatrizoate than by iopromide. These results demonstrate the effect of RCM on some intracellular signaling pathways that may allow understanding of the mechanism of their toxicity and may allow the development of strategies to overcome their adverse effects. |

|---|---|

CAS No. |

737-31-5 |

Molecular Formula |

C11H9I3N2NaO4 |

Molecular Weight |

636.90 g/mol |

IUPAC Name |

sodium 3,5-diacetamido-2,4,6-triiodobenzoate |

InChI |

InChI=1S/C11H9I3N2O4.Na/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;/h1-2H3,(H,15,17)(H,16,18)(H,19,20); |

InChI Key |

TZLFDYTXCSSIIO-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+] |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.[Na] |

Appearance |

Solid powder |

Color/Form |

Rhombic needles White crystals |

melting_point |

261-262 °C (decomposes) |

Other CAS No. |

737-31-5 |

physical_description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Solubility in water at 20 °C: 60 g/10 mL |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Diatrizoate sodium; Hypaque; MD-50; MD 50; MD50; Triombrin; Urovist Sodium; |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation Studies of Diatrizoate Sodium

Synthetic Pathways and Methodological Advancements

The synthesis of the diatrizoate core structure has evolved, with various pathways developed to improve yield, purity, and environmental safety.

The fundamental structure of diatrizoate is a tri-iodinated benzene (B151609) ring with two acetamido groups. Several de novo synthesis strategies have been established.

A common pathway begins with the nitration of benzoic acid to yield 3,5-dinitrobenzoic acid. quickcompany.in This intermediate is then reduced to 3,5-diaminobenzoic acid. quickcompany.inwikipedia.org The subsequent crucial step is the iodination of the benzene ring. One method involves reacting 3,5-diaminobenzoic acid with iodine monochloride or potassium iodochloride to produce 3,5-diamino-2,4,6-triiodobenzoic acid. wikipedia.orgpatsnap.com The final step is the N-acetylation of the two amino groups using acetic anhydride, which yields the final product, diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid). quickcompany.inwikipedia.org Neutralization with sodium hydroxide (B78521) then produces the water-soluble diatrizoate sodium salt. quickcompany.in

Alternative and improved synthetic methodologies have been reported. One such method starts directly with 3,5-diamino-2,4,6-triiodobenzoic acid, which is treated with an acyl chloride compound, followed by esterification and hydrolysis to obtain the diatrizoic acid product. patsnap.com This approach aims to reduce the production of waste and lower costs. patsnap.com Another innovative approach involves a solid-phase synthesis where 3,5-diaminobenzoic acid is first bonded to a hydroxymethyl resin. google.com The subsequent iodination and acylation reactions are carried out on the resin-bound substrate, after which the diatrizoic acid is cleaved from the resin. google.com This method simplifies the purification process, as impurities can be washed away while the desired compound remains attached to the solid support. google.com

A key intermediate in many of these syntheses is 3,5-diamino-2,4,6-triiodobenzoic acid. patsnap.com An environmentally friendlier synthesis for this intermediate has been developed using 3,5-diaminobenzoic acid, sulfuric acid, potassium iodide, and hydrogen peroxide as reactants, avoiding the use of more toxic and hazardous reagents. patsnap.com

Table 1: Key Synthetic Reactions for Diatrizoic Acid

| Starting Material | Key Reagents | Intermediate(s) | Final Product (Acid) | Reference |

|---|---|---|---|---|

| Benzoic Acid | Nitric mixture, Raney Nickel/Pd-C, Iodine monochloride, Acetic anhydride | 3,5-dinitrobenzoic acid, 3,5-diaminobenzoic acid, 3,5-diamino-2,4,6-triiodobenzoic acid | Diatrizoic Acid | quickcompany.inwikipedia.org |

| 3,5-diaminobenzoic acid | Sulfuric acid, Potassium iodide, Hydrogen peroxide | Crude 3,5-diamino-2,4,6-triiodobenzoic acid | (Intermediate Synthesis) | patsnap.com |

| 3,5-diamino-2,4,6-triiodobenzoic acid | Thionyl chloride, Methanol (B129727), Sodium hydroxide | 3,5-diacetylamino-2,4,6-triiodobenzoyl chloride, Methyl 3,5-diacetylamino-2,4,6-triiodobenzoate | Diatrizoic Acid | patsnap.com |

Derivatization of the diatrizoate structure is explored to create analogues with potentially enhanced or novel properties. For instance, reacting diatrizoic acid with different lower alcohols like ethanol (B145695) or n-propanol during the synthesis can produce the corresponding ester analogues. patsnap.com

More complex derivatization involves creating conjugates for specific applications. Diatrizoic acid (DTA) has been successfully conjugated to LAPONITE® nanodisks, creating a novel nanoparticle-based contrast agent. rsc.org This was achieved by first functionalizing the nanodisks with amine groups, followed by coupling with DTA. rsc.org Another derivatization strategy involves the synthesis of diatrizoate lanthanoid complexes. These are formed by reacting diatrizoic acid directly with lanthanide oxides (Ln2O3) at room temperature, yielding complexes like [Ln(H2O)8][DTA]3. researchgate.net These strategies demonstrate the versatility of the diatrizoate core for creating a range of analogues and advanced materials. rsc.orgresearchgate.net

Advanced Structural Characterization and Solid-State Studies

The three-dimensional arrangement of atoms and molecules in the solid state significantly influences the physical and chemical properties of a pharmaceutical compound.

X-ray crystallography has been instrumental in elucidating the precise molecular structure and conformation of diatrizoate and its various solid forms. researchgate.net Studies have shown that diatrizoic acid can crystallize in multiple forms, including hydrated, anhydrous, and solvated structures. researchgate.net

A detailed X-ray analysis of a diatrizoate derivative revealed two molecules within the asymmetric unit. researchgate.net The conformation of the ester groups differed between the two molecules, with one exhibiting both cis and trans conformations, while the other had trans conformations for both groups. researchgate.net The analysis also showed that the three iodine atoms and the benzene ring in each molecule are approximately coplanar. researchgate.net In one molecule, the iodine atoms deviated from the mean plane of the benzene ring by 0.219 Å, 0.056 Å, and -0.143 Å, while in the second molecule, the deviations were 0.189 Å, -0.162 Å, and -0.068 Å. researchgate.net Such detailed conformational analysis is crucial for understanding the molecule's interactions and packing in the crystal lattice. nih.gov

Pharmaceutical sodium salts like diatrizoate sodium are often prone to incorporating water and other solvents into their crystal structures, forming hydrates and solvates, respectively. nih.govpharmaexcipients.com These forms are considered pseudopolymorphs as they have different crystal structures and properties compared to the anhydrous form. nih.gov

The monosodium salt of diatrizoic acid has been shown to have a complex relationship with water, forming at least five different hydrates with water content ranging from 0.3 to 8 molar equivalents. nih.gov These hydrates exhibit a high degree of interconvertibility and can be stoichiometric or non-stoichiometric. nih.gov The release of water from these hydrated forms can even lead to the formation of an amorphous state. nih.gov

In addition to hydrates, a mixed solvate containing both dimethyl sulfoxide (B87167) (DMSO) and water has been characterized, highlighting the compound's propensity to incorporate solvent molecules. nih.gov The characterization of these forms is critical, as the specific hydrate (B1144303) or solvate present can affect the stability and performance of the final pharmaceutical product. slideshare.net

Table 2: Characterized Solid-State Forms of Diatrizoate Sodium

| Form Type | Description | Key Characteristics | Reference |

|---|---|---|---|

| Hydrates | At least 5 distinct hydrate forms | Water content from 0.3 to 8 molar equivalents; interconvertible; can be stoichiometric or non-stoichiometric. | nih.gov |

| Solvates | Nine solvated solid forms identified | Includes a DMSO/water mixed solvate. | researchgate.netnih.gov |

The crystal packing of diatrizoate sodium and its related forms is governed by a network of intermolecular interactions. harvard.edu An extended hydrogen-bonding network is a dominant feature in all its crystal forms. researchgate.net These hydrogen bonds involve the functional groups of the diatrizoate anion—specifically the carboxylate and acetamido groups—and any solvent molecules present. researchgate.netharvard.edu

In the hydrated and solvated forms, the solvent molecules, particularly water, play a crucial role in stabilizing the crystal structure. nih.gov The solvent molecules coordinate directly to the sodium cation. nih.gov Furthermore, these coordinated solvent molecules participate in hydrogen bonding, further anchoring the structure. nih.gov Computational studies on similar systems, like sodium alginate, show that interactions between the sodium cation and oxygen atoms from water (Na…O metal-nonmetal bonds) are significant stabilizing forces. nih.gov

Environmental Behavior and Degradation Pathways of Diatrizoate Sodium

Occurrence and Persistence in Aquatic Environments

Due to their stable chemical structure, iodinated X-ray contrast media (ICM) like diatrizoate sodium are not effectively removed by conventional wastewater treatment plants. rsc.org This results in their widespread detection in aquatic environments. rsc.org The high polarity and robust biological and chemical stability of diatrizoate, conferred in part by the free carboxyl group on its phenyl ring side chain, contribute to its prolonged accumulation and persistence in water systems. scirp.org As a result, it is frequently identified as a refractory pharmaceutical and personal care product (PPCP) in both surface water and wastewater effluent. scirp.org The persistence of such compounds is a concern because they can degrade into secondary pollutants, including absorbable organic halogens (AOX) and iodinated disinfection by-products (I-DBPs). scirp.org

Bioaccumulation refers to the net uptake and retention of a chemical by an organism from all sources, including water, food, and sediment. nih.gov It is often assessed using the bioaccumulation factor (BAF), which is the ratio of the chemical's concentration in the organism to its concentration in the surrounding environment. nih.gov For organic chemicals, the potential to bioaccumulate is often correlated with lipophilicity (fat-solubility), measured by the octanol/water partition coefficient (Kow). epa.gov

However, for ionizable organic compounds like diatrizoate sodium, which exists as an anion, this relationship is more complex. The transport of ions across biological membranes is controlled by various factors, including membrane transporters and channels, and does not rely solely on passive diffusion related to lipophilicity. nih.gov While diatrizoate's high polarity and stability contribute to its environmental persistence, its low lipophilicity suggests a lower potential for passive bioaccumulation in fatty tissues compared to non-polar compounds. scirp.orgepa.gov Research has shown that even relatively polar chemicals can exhibit biomagnification in air-breathing animals if they are resistant to metabolic transformation. sfu.ca Diatrizoate is known to be highly biorecalcitrant, and studies have focused on its degradation rather than its removal via biological uptake, further suggesting limited, though not absent, bioaccumulation concern. researchgate.net

Biotransformation and Biodegradation Studies

The environmental persistence of Diatrizoate sodium is significantly influenced by its susceptibility to microbial transformation. While generally considered recalcitrant, specific environmental conditions and microbial consortia can facilitate its breakdown.

Microbial Degradation Pathways in Environmental Systems

The biodegradation of diatrizoate is highly dependent on the environmental system. In conventional aerobic-activated sludge from sewage treatment plants, both degradation and binding to the sludge are reported to be poor. nih.gov This limited removal suggests that a significant portion of the compound passes through these treatment facilities into the aquatic environment. nih.gov

However, under different conditions, microbial activity has been shown to be more effective. In laboratory systems simulating river water and sediment, the primary microbial degradation pathway identified is deacetylation. nih.gov This process, which involves the removal of acetyl groups from the diatrizoate molecule, was observed to begin after a lag period of approximately three weeks. nih.gov Following this initial lag, the degradation followed first-order kinetics. nih.gov

More advanced wastewater treatment technologies, such as Moving Bed Biofilm Reactors (MBBR), have demonstrated higher removal efficiencies. In one study, an MBBR system treating municipal wastewater achieved a 73% removal of diatrizoate. nih.gov The biofilm in this system was found to contain a diverse bacterial consortium, with members of Proteobacteria, Firmicutes, and Nitrisporae being identified. nih.gov The presence of these bacterial phyla is linked to the biotransformation of the compound. While complete mineralization to carbon dioxide has not been observed, these findings indicate that specific microbial communities, particularly within biofilms, can initiate the breakdown of the diatrizoate molecule. nih.gov

Table 1: Diatrizoate Degradation in Different Environmental Systems

| Environmental System | Primary Degradation Pathway | Key Microbial Phyla Involved | Removal Efficiency/Kinetics | Source |

| Aerobic-Activated Sludge | Minimal Degradation | Not specified | Poor | nih.gov |

| River Water/Sediment | Deacetylation | Not specified | First-order kinetics (k ≈ 0.15 day⁻¹) after 3-week lag | nih.gov |

| Moving Bed Biofilm Reactor (MBBR) | Biotransformation | Proteobacteria, Firmicutes, Nitrisporae | 73% Removal | nih.gov |

Formation and Fate of Iodinated Degradation By-products

The microbial and chemical degradation of diatrizoate leads to the formation of various iodinated by-products. The initial deacetylation in river water and sediment systems results in the creation of two primary metabolites. nih.gov These metabolites proved to be stable under aerobic conditions for extended periods, up to 200 days in one study. nih.gov However, a subsequent shift to anoxic (oxygen-deficient) conditions can lead to further transformation of these initial by-products. nih.gov

In more complex systems like an MBBR, a larger number of transformation products can be generated, with as many as 14 distinct biotransformation products of diatrizoate being identified. nih.gov This highlights the complexity of the degradation pathways and the variety of intermediate compounds that can be formed.

Beyond microbial action, other processes contribute to the formation of by-products. Under acidic or alkaline conditions, diatrizoate can degrade into its synthetic precursor, the 3,5-diamino derivative. nih.gov Photodegradation, particularly under UV-C irradiation, can cleave the carbon-iodine bond, a process known as deiodination, resulting in the formation of a deiodinated analog. scirp.org The fate of these by-products is critical, as they may have their own environmental impacts. For instance, the 3,5-diamino degradant is noted to have cytotoxic and mutagenic effects. nih.gov The persistence of these transformation products means they can potentially be transported through aquatic systems.

Table 2: Identified Degradation By-products of Diatrizoate

| Degradation Process | Condition | By-product(s) | Fate/Stability | Source |

| Microbial Deacetylation | Aerobic (River water/sediment) | Two primary metabolites | Stable for at least 200 days under aerobic conditions; further transformed under anoxic conditions. | nih.gov |

| Microbial Biotransformation | Aerobic (MBBR) | 14 identified biotransformation products | Not specified | nih.gov |

| Chemical Degradation | Acidic/Alkaline | 3,5-diamino derivative | Known cytotoxic and mutagenic effects. | nih.gov |

| Photodegradation | UV-C Irradiation | Deiodinated analog (DTZ-I) | Formed via cleavage of the C-I bond. | scirp.org |

Sorption and Transport Phenomena in Environmental Matrices

The movement of diatrizoate through the environment is largely governed by its interaction with solid environmental matrices like soil and sediment. As a highly hydrophilic (water-loving) compound, diatrizoate exhibits very limited sorption (binding) to solids. nih.gov Studies have shown that less than 16% of diatrizoate was bound to activated sludge solids, indicating a high potential for mobility in aqueous environments. nih.gov

The sorption of organic chemicals in soil is influenced by factors such as soil pH, organic matter content, and the chemical's own properties, such as its dissociation constant (pKa). nih.gov For ionic compounds like diatrizoate, which exists as an anion at typical environmental pH, electrostatic repulsion from negatively charged soil surfaces (common in clay and organic matter) can further limit sorption. mdpi.com

The mobility of a chemical in soil is often quantified by the soil-water partition coefficient (Kd), which describes the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. skb.com A low Kd value signifies high mobility. Given diatrizoate's high water solubility and ionic character, it is expected to have a low Kd value, leading to significant transport through soil profiles and potentially reaching groundwater. Its persistence, coupled with low sorption, makes it a mobile and pseudo-persistent contaminant in the aquatic environment. nih.gov

Table 3: Factors Influencing the Environmental Transport of Diatrizoate

| Physicochemical Property / Environmental Factor | Influence on Diatrizoate | Expected Outcome | Source |

| High Hydrophilicity | Low affinity for solid phases. | Limited sorption to soil, sediment, and sludge. | nih.gov |

| Ionic State (Anion) | Electrostatic repulsion from negatively charged soil surfaces. | Reduced sorption and increased mobility in soil. | mdpi.com |

| Soil/Sediment Organic Matter | A primary sorbent for many organic chemicals. | May offer some sites for sorption, but overall effect is limited due to hydrophilicity. | nih.gov |

| Soil pH | Affects the surface charge of soil particles and the ionization of the compound. | Influences the degree of electrostatic interaction. | nih.gov |

Mechanistic Investigations of Diatrizoate Sodium at the Cellular and Subcellular Level in Vitro and Preclinical Models

Interactions with Cellular Systems in Preclinical Models

In preclinical settings, diatrizoate sodium has been shown to directly interact with various mammalian cell types, leading to measurable changes in cell viability, intercellular connections, and the function of crucial organelles.

The direct toxic effects of diatrizoate sodium on cell viability have been demonstrated across several mammalian cell lines, particularly those relevant to the vascular and renal systems.

In human renal proximal tubule (HK-2) cells, exposure to diatrizoic acid (DA) results in a significant, time- and concentration-dependent reduction in mitochondrial viability. nih.gov Studies using the MTT assay, which measures metabolic activity, showed that mitochondrial viability was substantially diminished within just two hours of exposure to DA at a concentration of 15 mg I/mL. nih.gov The cytotoxic impact was even more pronounced at 8 and 24 hours post-exposure across all tested concentrations. nih.gov Another study found that a 60-minute exposure to diatrizoate led to a significant number of dead vascular smooth muscle cells (VSMCs), recorded at 16.5% (± 2.2%). kent.ac.uk Furthermore, diatrizoate was shown to have cytostatic effects, reducing the growth rate of VSMCs. kent.ac.uk

Research on rabbit renal proximal tubule segments further corroborates this direct toxicity. Incubation with 25 mM sodium diatrizoate led to significant decreases in key indicators of cell health, including potassium (K+) content, ATP levels, and total adenine (B156593) nucleotides. These effects were observed to be dose-related and progressed with increasing incubation time. d-nb.info

| Cell Line | Key Findings | Reference |

|---|---|---|

| Human Vascular Smooth Muscle Cells (VSMCs) | Significant cytotoxicity and reduced growth rate after 60-minute exposure. | kent.ac.uk |

| Human Proximal Tubule (HK-2) Cells | Time- and concentration-dependent decrease in mitochondrial viability, evident within 2 hours. | nih.gov |

| Rabbit Renal Proximal Tubules | Dose- and time-dependent declines in K+ content, ATP, and total adenine nucleotides. | d-nb.info |

Electron microscopy studies on vascular endothelium have provided direct evidence of diatrizoate's impact on the physical connections between cells. Following intra-aortic injection of meglumine (B1676163) diatrizoate in rat models, ultrastructural changes were observed in the endothelium of the iliac artery. nih.govnih.gov These changes included marked endothelial cell shrinkage and a visible expansion of the intercellular clefts, which are the spaces between adjacent cells maintained by cellular junctions. nih.gov

These morphological alterations suggest a disruption of the endothelial barrier's integrity. The widening of intercellular spaces points to a potential increase in paracellular permeability, where substances can pass between cells. nih.gov While these in vivo studies show a clear structural impact on endothelial junctions, further in vitro research using models like MDCK cells, which are known for forming tight junctions, would be beneficial to quantify changes in transepithelial electrical resistance (TEER) and the flux of paracellular markers.

Diatrizoate profoundly affects key subcellular systems, namely mitochondria and the regulation of intracellular calcium. Studies have demonstrated that diatrizoate is directly toxic to the mitochondria of renal tubule cells. nih.govd-nb.info In suspensions of rabbit proximal tubules, diatrizoate caused significant decreases in both basal and uncoupled respiratory rates, indicating impaired mitochondrial electron transport chain function. d-nb.info This mitochondrial dysfunction leads to a diminished capacity for ATP production, a finding supported by the observed drop in cellular ATP levels. nih.govd-nb.info

Crucially, this mitochondrial damage is linked to a disruption of calcium (Ca2+) homeostasis. Exposure to diatrizoate leads to a significant increase in intracellular Ca2+ content in renal tubule cells. nih.govd-nb.info The hypothesis is that diatrizoate induces cytotoxicity in HK-2 cells through the dysregulation of calcium, which in turn leads to mitochondrial dysfunction and turnover via mitophagy. nih.gov Pre-treatment of HK-2 cells with agents that modulate calcium levels was shown to abrogate the mitochondrial damage induced by diatrizoate, confirming the central role of calcium dysregulation in its toxicity mechanism. nih.gov

Molecular Signaling Pathway Modulation in Cell Models

At the molecular level, diatrizoate sodium triggers specific signaling cascades related to cellular stress and programmed cell death.

A primary mechanism of diatrizoate-induced cellular damage is the generation of reactive oxygen species (ROS) and the subsequent state of oxidative stress. nih.gov In HK-2 cells, diatrizoate exposure leads to a significant increase in oxidative stress biomarkers, including protein carbonylation and the formation of 4-hydroxynonenol (4HNE) adducts, which are indicators of lipid peroxidation. nih.govresearchgate.net Interestingly, this oxidative stress was found to occur predominantly in the cytosolic fraction of the cells rather than within the mitochondria. researchgate.net

The generation of ROS can overwhelm the cell's natural antioxidant defenses, leading to damage of vital cellular components like proteins, lipids, and nucleic acids. nih.govnih.govnih.gov While cells possess antioxidant enzyme systems to counteract ROS, excessive production induced by agents like diatrizoate can lead to a pathological state, contributing to the activation of cell death pathways. nih.govnih.gov

| Area of Impact | Specific Effect | Cell Model | Reference |

|---|---|---|---|

| Mitochondrial Function | Decreased basal and uncoupled respiratory rates; Diminished ATP production. | Rabbit Renal Tubules, HK-2 | nih.govd-nb.info |

| Calcium Homeostasis | Significant increase in intracellular Ca2+ content. | Rabbit Renal Tubules, HK-2 | nih.govd-nb.info |

| Oxidative Stress | Increased protein carbonylation and 4HNE adduct formation, primarily in the cytosol. | HK-2 | nih.govresearchgate.net |

The cellular damage initiated by diatrizoate, including mitochondrial dysfunction and oxidative stress, culminates in the activation of programmed cell death pathways. Research has shown that diatrizoate induces apoptosis in multiple cell types. nih.gov In HK-2 cells, exposure to diatrizoate leads to the activation of caspase-3 and caspase-12. nih.gov Caspase-3 is a key executioner caspase in the apoptotic cascade, while caspase-12 is associated with endoplasmic reticulum stress-induced apoptosis.

In addition to apoptosis, evidence also points towards necrotic cell death. Electron microscopy studies have revealed diatrizoate-induced cell destruction and cytoplasmic vacuolation in renal proximal tubular cells and vascular endothelial cells, which are morphological hallmarks of necrosis. nih.gov The cytotoxic effects observed in vascular smooth muscle cells, characterized by a loss of membrane integrity, also align with necrotic or late-apoptotic processes. kent.ac.uk This suggests that diatrizoate can induce both programmed (apoptosis) and uncontrolled (necrosis) forms of cell death, likely depending on the cell type and the severity of the initial injury.

Interactions with Biological Macromolecules (e.g., Proteins)

The interaction of Diatrizoate sodium with biological macromolecules, particularly plasma proteins, is a critical factor influencing its distribution and elimination from the body. As an anionic, organic acid derivative, Diatrizoate sodium is anticipated to engage in reversible binding with plasma proteins, a common characteristic for many pharmaceutical compounds. wikipedia.org This binding is primarily with serum albumin, the most abundant protein in plasma, which is known to bind acidic and neutral drugs. wikipedia.org

The extent of plasma protein binding significantly affects the pharmacokinetics of a drug. The portion of the drug that is bound to proteins is generally considered pharmacologically inactive and serves as a circulating reservoir. Only the unbound or free fraction of the drug is available to diffuse through cell membranes, exert its pharmacological effect, and be eliminated from the body. wikipedia.org The equilibrium between the bound and unbound states dictates the concentration of the active drug at any given time. wikipedia.org

In vitro methods are instrumental in characterizing these interactions. Techniques such as equilibrium dialysis and fluorescence spectroscopy are commonly employed to determine the binding affinity and capacity of a drug to plasma proteins. sigmaaldrich.comresearchgate.netresearchgate.net Equilibrium dialysis, a traditional method, involves separating a drug-containing plasma sample from a drug-free buffer by a semipermeable membrane, allowing the unbound drug to equilibrate across the membrane. sigmaaldrich.com Fluorescence spectroscopy, on the other hand, can be used to observe the quenching of intrinsic protein fluorescence upon binding of a ligand, from which binding constants can be derived. researchgate.netresearchgate.net

While specific quantitative binding data for Diatrizoate sodium is not extensively detailed in the cited literature, the principles of protein binding provide a framework for understanding its behavior. The interactions are likely governed by a combination of electrostatic forces, given the anionic nature of Diatrizoate sodium, and potentially other non-covalent interactions.

Table 1: Methodologies for Studying Drug-Protein Interactions

| Methodology | Principle | Information Obtained |

|---|---|---|

| Equilibrium Dialysis | A drug-containing plasma sample is separated from a drug-free buffer by a semipermeable membrane. The unbound drug equilibrates across the membrane over time. sigmaaldrich.com | Binding affinity (Ka), number of binding sites (n), and the unbound fraction (fu). |

| Fluorescence Spectroscopy | The intrinsic fluorescence of proteins (e.g., from tryptophan residues) is quenched upon the binding of a drug. The degree of quenching is related to the extent of binding. researchgate.netresearchgate.net | Binding constants (Kb), quenching mechanism, and potential conformational changes in the protein upon binding. researchgate.net |

| Ultrafiltration | A technique that separates the unbound drug from the protein-bound drug by forcing the plasma water through a semipermeable membrane that retains the larger protein molecules. | Unbound drug concentration, which can be used to calculate the percentage of binding. |

Experimental Models for Studying Diatrizoate Sodium Interactions (e.g., Isolated Perfused Organ Systems)

Isolated perfused organ systems provide a valuable ex vivo platform for investigating the direct effects and interactions of substances like Diatrizoate sodium on specific organs, independent of systemic physiological variables. nih.gov This technique allows for the maintenance of an organ's viability and function outside the body by circulating a controlled, oxygenated perfusate containing necessary nutrients. nih.govharvardapparatus.com Such models bridge the gap between in vitro cell culture studies and in vivo animal experiments, offering a detailed view of organ-specific responses.

A notable application of this model is the study of Diatrizoate's effects on the kidney. The isolated perfused rat kidney (IPRK) model has been utilized to directly assess the compound's impact on renal function. nih.gov In these experiments, the kidney is surgically removed and connected to a perfusion apparatus that circulates a physiological buffer, often containing an oncotic agent like albumin. nih.govnih.gov This setup allows for the precise control of perfusate composition and the collection of urine and perfusate samples for analysis. nih.gov

Research using the IPRK model has demonstrated that Diatrizoate has direct, dose-dependent effects on renal hemodynamics and tubular function. nih.gov Key findings from such studies include:

Biphasic effect on renal perfusate flow (RPF) and glomerular filtration rate (GFR): An initial, transient increase in both RPF and GFR was observed, followed by a significant and sustained decrease. nih.gov

Induction of diuresis and natriuresis: Diatrizoate perfusion led to an increase in urine output and a parallel rise in the fractional excretion of sodium. nih.gov

Increased albumin excretion: The fractional excretion of albumin was also found to be elevated in kidneys perfused with Diatrizoate. nih.gov

Cellular changes: Electron microscopy of the perfused kidney tissue revealed cytoplasmic vacuolation of the proximal tubular cells, indicating a direct cellular impact. nih.gov

These findings from the IPRK model are significant as they replicate the effects observed in vivo, confirming a direct action of Diatrizoate on the kidney. nih.gov

Table 2: Summary of Diatrizoate Effects in the Isolated Perfused Rat Kidney Model

| Parameter | Observed Effect | Implication |

|---|---|---|

| Renal Perfusate Flow (RPF) | Dose-dependent biphasic change (initial increase, then sustained decrease) nih.gov | Direct vascular effects of Diatrizoate on renal blood flow. |

| Glomerular Filtration Rate (GFR) | Dose-dependent biphasic change (initial increase, then sustained decrease) nih.gov | Impact on glomerular function and filtration dynamics. |

| Fractional Excretion of Sodium | Increased nih.gov | Inhibition of tubular reabsorption of sodium. |

| Fractional Excretion of Albumin | Increased nih.gov | Potential alteration of the glomerular filtration barrier. |

| Proximal Tubular Cell Morphology | Cytoplasmic vacuolation nih.gov | Direct cellular changes induced by Diatrizoate. |

Preclinical Pharmacokinetic and Pharmacodynamic Modeling of Diatrizoate Sodium

Absorption, Distribution, and Excretion (ADE) in Animal Models

Preclinical research has established the general profile of how diatrizoate sodium moves through and out of the body in various non-human species.

Systemic Distribution and Tissue Kinetics

Following intravenous administration, diatrizoate salts are distributed throughout the body's fluids. nih.gov Studies in laboratory animals have investigated the tissue distribution of sodium diatrizoate, confirming its presence in various body fluids and tissues. nih.govnih.gov In animal teratology studies, intravenously administered diatrizoate salts have been shown to cross the placenta and become evenly distributed in fetal tissues. nih.gov

Conversely, absorption from the gastrointestinal tract is minimal. This property allows for its use in radiographic evaluation of the GI tract without leading to significant systemic exposure.

Table 1: Summary of Diatrizoate Sodium Distribution in Animal Models

| Administration Route | Systemic Absorption | Key Distribution Findings | Supporting Evidence |

| Intravenous | Complete | Distributed throughout body fluids. nih.gov | Animal Studies |

| Crosses the placenta and distributes in fetal tissues. nih.gov | Animal Teratology Studies | ||

| Oral/Rectal | Sparingly Absorbed | Remains primarily within the gastrointestinal tract. | Animal Studies |

Elimination Pathways in Non-human Mammalian Systems

The primary route of elimination for systemically absorbed diatrizoate sodium is through the kidneys. nih.govmerckvetmanual.com The process involves glomerular filtration, with minimal tubular secretion or reabsorption, similar to the clearance of inulin. nih.gov However, more detailed studies in the isolated perfused rat kidney suggest a more complex mechanism involving both saturable tubular reabsorption and active tubular secretion. documentsdelivered.com In these experiments, the ratio of diatrizoate clearance to the glomerular filtration rate was concentration-dependent, increasing from 0.67 to 0.76 as perfusate concentrations rose, indicating a saturable reabsorption process. documentsdelivered.com

When administered orally or rectally, the bulk of the compound is not absorbed and is excreted via the gastrointestinal tract in the feces. merckvetmanual.com

In a comparative study in rabbits, the sodium salt of diatrizoate was found to produce higher urinary iodine concentrations and greater estimated urographic density at higher doses compared to the meglumine (B1676163) salt, although it was not superior at lower doses. nih.gov

Table 2: Elimination Pathways of Diatrizoate Sodium in Animal Models

| Pathway | Mechanism | Influencing Factors | Supporting Evidence |

| Renal | Primarily glomerular filtration. nih.gov | Dose (higher doses of the sodium salt can lead to higher urinary iodine concentration compared to meglumine salt). nih.gov | Studies in rabbits, dogs, and rats. nih.gov |

| Evidence of tubular reabsorption and secretion. documentsdelivered.com | Concentration-dependent reabsorption observed in isolated perfused rat kidneys. documentsdelivered.com | Isolated perfused rat kidney studies. documentsdelivered.com | |

| Gastrointestinal | Excretion of unabsorbed compound in feces. merckvetmanual.com | Oral or rectal administration route. | General principles of non-absorbed compounds. |

Pharmacokinetic Modeling Approaches in Preclinical Species

Mathematical models are essential for quantifying the movement of drugs and diagnostic agents like diatrizoate sodium within the body, allowing for a deeper understanding of their kinetic properties. cusabio.comallucent.com

Compartmental Analysis and Kinetic Parameter Determination

Compartmental models simplify the body into a series of interconnected "compartments" to mathematically describe a drug's absorption, distribution, and elimination. cusabio.comuoanbar.edu.iqannamalaiuniversity.ac.in This approach is used to analyze concentration-time data and determine key pharmacokinetic parameters.

In a study involving horses, a three-compartment lag-time model was successfully applied to describe the transport of sodium diatrizoate (DTZ) between the joint (after intra-articular administration) and the central compartment (bloodstream). nih.gov The use of differential equations in this model demonstrated that the rate of the drug's appearance in the systemic circulation was equal to its rate of disappearance from the joint compartment. nih.gov This type of analysis is crucial for understanding the kinetics in specific tissues and for comparing different administration routes. nih.gov

Table 3: Kinetic Parameters from Compartmental Modeling in Horses

| Model | Finding | Implication | Source |

| Three-Compartment Lag-Time Model | The rate of DTZ appearance in serum equals the rate of disappearance from the joint. | Allows for the estimation of joint kinetics based on serum data, which is less invasive to collect. | Equine Intra-articular/Intravenous Study. nih.gov |

| Calculated relative joint exposure (Fiv/IA) was very low (average of 0.04%). | Indicates minimal systemic drug reaches the joint after intravenous administration. | Equine Intra-articular/Intravenous Study. nih.gov |

In Vitro-In Vivo Correlation (IVIVC) Studies in Animal Models

IVIVC studies aim to create a predictive mathematical relationship between a drug's in vitro properties (e.g., release from a formulation in a lab setting) and its in vivo response (e.g., plasma concentration).

A significant IVIVC study for sodium diatrizoate was conducted in an equine model, focusing on intra-articular drug delivery. The study compared the in vitro disappearance of the compound from a rotating dialysis cell model with its in vivo disappearance from equine synovial fluid after direct injection into the joint. A very strong correlation (R²=0.99) was established between the in vitro and in vivo disappearance profiles. Furthermore, a strong correlation (R²=0.91) was also found between the appearance of the drug in the acceptor compartment of the in vitro model and its appearance in the horse's serum. These findings suggest that the rotating dialysis cell model holds promise for predicting the intra-articular fate of drugs administered as solutions.

Organ-Specific Pharmacodynamic Responses in Animal Models

Pharmacodynamic responses relate to the effects of a compound on the body. For diatrizoate, these effects are primarily linked to its physicochemical properties, such as its high osmolality and its iodine content.

In the gastrointestinal tract, the high osmolality of diatrizoate solutions draws fluid into the intestinal lumen, which results in a mild laxative effect. This osmotic activity is also the basis for a prokinetic (motility-promoting) effect, which has been demonstrated in a zebrafish model of opioid-induced constipation. nih.govresearchgate.net In this model, diatrizoate meglumine was shown to promote bowel movements, an effect associated with an increased expression of markers for interstitial cells of Cajal (ICC), which are the pacemaker cells for gastrointestinal motility. nih.govresearchgate.net

In the kidneys, the key pharmacodynamic response is its function as a contrast agent. The urographic density, which is the degree of opacification seen on an X-ray, is directly related to the concentration of iodine in the urine. nih.gov In an experimental study in rabbits, higher doses of sodium diatrizoate resulted in greater estimated urographic density compared to the meglumine salt. nih.gov However, studies in dogs have also shown that high doses of diatrizoate injected for nephroangiography can induce pharmacodynamic changes such as a decrease in renal blood flow, reduced glomerular filtration rate, and increased glomerular permeability. nih.gov Additionally, in vitro studies using rabbit renal proximal tubule segments have shown that diatrizoate can be directly toxic to these cells, causing alterations in metabolic parameters. nih.gov

Table 4: Organ-Specific Pharmacodynamic Responses to Diatrizoate in Animal Models

| Organ/System | Pharmacodynamic Effect | Mechanism | Animal Model |

| Gastrointestinal Tract | Mild laxative effect; Prokinetic effect. nih.govresearchgate.net | High osmolality causing fluid shifts; Increased expression of ICC markers. nih.govresearchgate.net | Zebrafish. nih.govresearchgate.net |

| Kidney | Urographic density for imaging. nih.gov | Iodine content provides radiopacity. nih.gov | Rabbit. nih.gov |

| Decreased renal blood flow and GFR. nih.gov | Direct effect of high-dose contrast. | Dog. nih.gov | |

| Direct cellular toxicity. nih.gov | Alteration of metabolic parameters in tubule cells. | Rabbit (in vitro). nih.gov |

Renal Physiological Responses in Isolated Perfused Organ Systems

Studies utilizing isolated perfused rat kidney (IPRK) models have been instrumental in elucidating the direct effects of diatrizoate on renal hemodynamics and tubular function, independent of systemic physiological influences. Research in this area has demonstrated that diatrizoate sodium induces significant and dose-dependent alterations in key renal parameters.

In one key study, the introduction of diatrizoate into the IPRK system resulted in a biphasic response in both renal perfusate flow (RPF) and glomerular filtration rate (GFR). capes.gov.br This was characterized by an initial, transient increase in both RPF and GFR, which was then followed by a more pronounced and sustained decrease. capes.gov.br This biphasic effect suggests a complex interplay of vascular and tubular mechanisms initiated by the contrast agent.

Furthermore, diatrizoate was observed to induce a notable diuresis, which was accompanied by a corresponding increase in the urinary excretion of sodium, indicating a decrease in the fractional reabsorption of sodium (FR Na). capes.gov.br This effect is consistent with the osmotic properties of diatrizoate. The studies also documented an increase in the fractional excretion of albumin, suggesting an impact on glomerular permeability. capes.gov.br Electron microscopy of the kidney tissue post-perfusion revealed cytoplasmic vacuolation of the proximal tubular cells, providing a structural correlate to the observed functional changes. capes.gov.br

These findings from isolated perfused organ systems confirm a direct causal link between diatrizoate and specific functional and structural alterations within the kidney. capes.gov.br The data gathered from these preclinical models are crucial for understanding the potential nephrotoxic effects of diatrizoate.

Interactive Data Table: Effect of Diatrizoate on Renal Parameters in an Isolated Perfused Rat Kidney Model

| Parameter | Observation | Magnitude of Change | Phase |

| Renal Perfusate Flow (RPF) | Biphasic Change | Initial Transient Increase, followed by Marked Sustained Decrease | Vascular |

| Glomerular Filtration Rate (GFR) | Biphasic Change | Initial Transient Increase, followed by Marked Sustained Decrease | Filtration |

| Fractional Reabsorption of Sodium (FR Na) | Decrease | Parallel to Diuresis | Tubular |

| Fractional Excretion of Albumin (FE Alb) | Increase | Not specified | Glomerular |

Gastrointestinal Transit Dynamics in Animal Models

The influence of diatrizoate sodium on gastrointestinal (GI) transit has been investigated in various animal models, revealing its prokinetic properties. These studies are essential for understanding its mechanism of action when used as a gastrointestinal contrast agent.

In a study involving healthy rabbits, the administration of diatrizoate was shown to be effective in visualizing the GI tract. Contrast medium was detectable in the cecum after a mean time of 45-60 minutes in healthy animals. researchgate.net This transit time was significantly delayed in rabbits with gastrointestinal obstruction, where the contrast medium reached the cecum in an average of 121.2 minutes. researchgate.net

Research in feline models has also provided insights into GI transit times. In one study, gastric emptying and large intestinal filling were observed within 30 to 60 minutes in the majority of cats administered a diatrizoate meglumine and diatrizoate sodium solution. medlineplus.gov A smaller subset of the animals exhibited these transit milestones at 120 minutes. medlineplus.gov

More detailed mechanistic studies have been conducted using zebrafish models, particularly in the context of opioid-induced constipation. In these models, diatrizoate meglumine demonstrated a significant prokinetic effect. capes.gov.br Following treatment with diatrizoate, there was a notable reduction in the proportion of larvae with a fluorescent tracer remaining in the initial transit zone (28.1% in the treated group versus 65.0% in the control group). capes.gov.br Concurrently, there was a significant increase in the proportion of the tracer reaching the final transit zone. capes.gov.br Furthermore, diatrizoate was found to restore the number of intestinal contractions per minute to a level comparable to that of the control group, reversing the opioid-induced decrease. capes.gov.br

Interactive Data Table: Gastrointestinal Transit Dynamics of Diatrizoate in Animal Models

| Animal Model | Parameter | Observation |

| Rabbit (Healthy) | Time to Cecum | 45-60 minutes |

| Rabbit (Obstructed) | Time to Cecum | 121.2 minutes |

| Cat | Gastric Emptying & Large Intestinal Filling | 30-60 minutes (in 7 of 10 subjects) |

| Zebrafish (Opioid-Induced Constipation) | Intestinal Transit Zone 1 Retention | 28.1% (vs. 65.0% in control) |

| Zebrafish (Opioid-Induced Constipation) | Intestinal Contractions | Restored to control levels (6.2 contractions/minute) |

Advanced Analytical Methodologies for Diatrizoate Sodium and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analytical assessment of Diatrizoate sodium, enabling the separation of the active ingredient from its derivatives and any potential contaminants.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Diatrizoate sodium, offering high resolution and sensitivity. nih.gov Reverse-phase (RP) HPLC methods are commonly utilized for this purpose. sielc.comsielc.com These methods can effectively separate Diatrizoate sodium from its impurities and degradation products. nih.govnih.gov

A typical RP-HPLC method involves an isocratic elution with a mobile phase consisting of a mixture of methanol (B129727) and water, with pH adjustment using an acid like phosphoric acid. nih.gov Detection is commonly performed using a UV detector at a wavelength of 238 nm. nih.gov Such methods have demonstrated good linearity over a concentration range suitable for quality control, for instance, from 2 to 100 μg/mL. nih.gov The versatility of HPLC allows for its application in stability-indicating assays, capable of monitoring the degradation kinetics of Diatrizoate sodium. nih.gov For instance, studies have successfully used HPLC to follow the pseudo-first-order kinetics of Diatrizoate sodium decomposition under various conditions. nih.govnih.gov

For the separation of Diatrizoate sodium from specific known impurities, such as 2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid (DDZA) and 5-acetamido-3-amino-2,4,6-triiodobenzoic acid, anion exchange chromatography has also been employed. nih.gov The retention of the compounds in this system is influenced by the pH and the concentration of salts like potassium chloride and potassium phosphate (B84403) in the mobile phase. nih.gov

Table 1: Exemplary HPLC Method Parameters for Diatrizoate Sodium Analysis

| Parameter | Condition |

| Column | Reverse-Phase (e.g., Newcrom R1, C18) sielc.comsielc.com, Anion Exchange (e.g., Hamilton, PRP-X100) nih.gov |

| Mobile Phase | Methanol-water (e.g., 25:75 v/v) nih.gov, Acetonitrile-water with acid (e.g., phosphoric acid) sielc.comsielc.com |

| Detection | UV at 238 nm nih.gov |

| Flow Rate | Not specified in provided context |

| Temperature | Ambient |

| Injection Volume | Not specified in provided context |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a valuable and straightforward technique for the qualitative and semi-quantitative analysis of Diatrizoate sodium. sigmaaldrich.comanalyticaltoxicology.com It is particularly useful for separating the parent compound from its degradation products. nih.govresearchgate.net

A common application of TLC in the analysis of Diatrizoate sodium involves the use of silica (B1680970) gel plates as the stationary phase. nih.govresearchgate.net A suitable developing system, or mobile phase, for separating Diatrizoate sodium from its acidic degradation product (3,5-diamino metabolite) is a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide (B78521) (e.g., in a ratio of 20:10:2 by volume). nih.govresearchgate.net After development, the separated spots can be visualized and quantified using a TLC-densitometer at a specific wavelength, such as 238 nm. nih.govresearchgate.net This method has shown good recovery and can be applied over a concentration range of 4-20 μ g/spot . nih.govresearchgate.net

TLC is a versatile tool that can be used for various purposes, including purity checks, identification, and monitoring the progress of chemical reactions. analyticaltoxicology.comscientificlabs.co.uk Its simplicity and cost-effectiveness make it a widely accessible analytical method. sigmaaldrich.com

Spectroscopic and Spectrophotometric Approaches

Spectroscopic and spectrophotometric methods are indispensable for the structural confirmation, purity analysis, and degradation monitoring of Diatrizoate sodium. These techniques provide critical information about the molecule's structure and its behavior under various conditions.

UV-Visible Absorption Spectroscopy for Degradation Monitoring

UV-Visible absorption spectroscopy is a fundamental tool for monitoring the degradation of Diatrizoate sodium. The compound exhibits a characteristic maximum absorption peak at approximately 236 nm. scirp.orgscirp.org By monitoring the changes in absorbance at this wavelength, the degradation efficiency of Diatrizoate sodium can be evaluated. scirp.orgscirp.org

Studies on the photodegradation of Diatrizoate sodium have utilized UV-Vis spectroscopy to track the process. scirp.orgscirp.org For example, under exposure to UV light, particularly at wavelengths where it has substantial absorption (like 254 nm), Diatrizoate sodium can undergo deiodination. scirp.org This leads to changes in the UV absorption spectrum, which can be used to understand the degradation pathways. scirp.org The technique allows for the investigation of degradation kinetics and the influence of various factors, such as the presence of oxidants like sodium persulfate and hydrogen peroxide. scirp.orgscirp.org While UV spectroscopy is a powerful tool, for complex mixtures of degradation products, it is often used in conjunction with separation techniques like HPLC to ensure specificity. researchgate.net

Derivative Spectrophotometry for Impurity Profiling

Derivative spectrophotometry offers enhanced resolution and selectivity for the analysis of Diatrizoate sodium in the presence of its impurities or degradation products, especially when their primary spectra overlap. nih.govresearchgate.net This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength.

For instance, a first derivative (D1) spectrophotometric method has been developed to determine Diatrizoate sodium in the presence of its acidic degradate. nih.govresearchgate.net By measuring the D1 signal at the zero-crossing point of the degradate's spectrum (e.g., 231.2 nm), the concentration of Diatrizoate sodium can be quantified without interference. nih.govresearchgate.net This method has been shown to be linear over a concentration range of 2-24 μg/mL. nih.govresearchgate.net

Another advanced approach is the first derivative of the ratio spectra (DD1) method. nih.govresearchgate.net This involves dividing the absorption spectrum of the mixture by the spectrum of a standard solution of the degradate and then calculating the first derivative of the resulting ratio spectrum. The peak amplitude at a specific wavelength (e.g., 227 nm) is then used for quantification. nih.govresearchgate.net Both of these derivative spectrophotometric methods have been successfully applied to the analysis of Diatrizoate sodium in pharmaceutical formulations. nih.govresearchgate.net

Table 2: Comparison of Derivative Spectrophotometry Methods for Diatrizoate Sodium Analysis

| Method | Wavelength for Quantification | Concentration Range (μg/mL) | Mean Percentage Recovery (%) |

| First Derivative (D1) nih.govresearchgate.net | 231.2 nm | 2-24 | 99.95 ± 0.97 |

| First Derivative of Ratio Spectra (DD1) nih.govresearchgate.net | 227 nm | 2-24 | 99.99 ± 1.15 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the structural elucidation and purity assessment of Diatrizoate sodium. nih.govscispace.com ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule. nih.govscispace.com

A simple and accurate ¹H NMR method has been developed for the assay of diatrizoate salts in commercial solutions. nih.gov This method allows for the simultaneous quantification of diatrizoic acid and, if present, the meglumine (B1676163) counter-ion. nih.govscispace.com The quantification is based on the integration of specific proton signals, such as the -N-CO-CH₃ protons of diatrizoic acid, against an internal standard like sodium acetate. nih.gov Beyond quantification, the NMR spectrum serves as a definitive fingerprint for the identification of Diatrizoate meglumine and its components. nih.govscispace.com

NMR is also highly effective for impurity profiling in bulk pharmaceutical batches. nih.govnih.gov High-field NMR instruments can detect and quantify impurities at very low levels, often meeting the stringent requirements of regulatory bodies. nih.gov The technique's ability to provide a comprehensive profile of all proton-containing molecules in a sample makes it an invaluable tool for ensuring the purity of Diatrizoate sodium. nih.gov

Electrochemical and Sensor-Based Detection Systems

Electrochemical methods present a compelling alternative to traditional chromatographic and spectroscopic techniques, offering advantages such as rapid analysis, high sensitivity, and the potential for miniaturization and in-line process monitoring.

The development of ion-selective electrodes (ISEs) for the analysis of Diatrizoate sodium and its primary degradation product, 3,5-diamino-2,4,6-triiodobenzoic acid (DTB), represents a significant advancement in the field. researchgate.netresearchgate.net DTB is a known cytotoxic and mutagenic compound that can be present as a synthetic precursor or as a product of deacetylation of Diatrizoate sodium. researchgate.netresearchgate.net Consequently, the ability to simultaneously monitor both the active pharmaceutical ingredient (API) and this critical impurity is of paramount importance.

Recent research has focused on the fabrication of novel ISEs that can selectively determine both the anionic Diatrizoate and the cationic DTB. researchgate.netresearchgate.net These sensor systems are typically based on a polymeric membrane, often composed of polyvinyl chloride (PVC), which incorporates a specific ionophore responsible for the selective binding of the target ion, a plasticizer to ensure membrane fluidity, and an ionic site. The interaction between the target ion and the ionophore at the membrane-solution interface generates a potential that is proportional to the activity of the ion in the sample, a principle described by the Nernst equation. nih.gov

A notable study reports the development of four distinct ISEs: two designed for the determination of the anionic Diatrizoate sodium and two for the cationic DTB. researchgate.netresearchgate.net This approach not only facilitates a stability-indicating method for the selective quantification of Diatrizoate in the presence of its degradant but also enables the profiling of degradation-related impurities. researchgate.netresearchgate.net A significant advantage of these ISE systems is their reported higher sensitivity for the quantification of DTB compared to other methods, allowing for the measurement of trace amounts in bulk powder and pharmaceutical formulations without requiring prior separation steps. researchgate.net

Table 1: Characteristics of Developed Ion-Selective Electrodes for Diatrizoate Sodium and its Degradation Product

| Sensor | Target Analyte | Electrode Type | Principle of Operation | Key Advantages |

| Sensor I & II | Diatrizoate Sodium (anionic) | Potentiometric Ion-Selective Electrode | Selective recognition of the diatrizoate anion by a specific ionophore within a polymeric membrane. | Provides a stability-indicating method for the selective determination of Diatrizoate sodium. researchgate.netresearchgate.net |

| Sensor III & IV | 3,5-diamino-2,4,6-triiodobenzoic acid (DTB) (cationic) | Potentiometric Ion-Selective Electrode | Selective recognition of the cationic degradation product by a specific ionophore within a polymeric membrane. | High sensitivity for trace-level quantification of the cytotoxic impurity without prior separation. researchgate.netresearchgate.net |

The performance of these ISEs is characterized by several key parameters, including a wide linear dynamic range, a Nernstian or near-Nernstian slope, a low limit of detection (LOD), and high selectivity over potential interfering ions. The selectivity coefficient is a crucial parameter that quantifies the electrode's preference for the target ion over other ions present in the sample. nih.gov

Mass Spectrometry and Coupled Techniques for Impurity Characterization

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the identification and structural elucidation of unknown impurities and degradation products. The high sensitivity and specificity of MS allow for the detection of trace-level compounds, while its ability to provide mass-to-charge ratio (m/z) and fragmentation data is crucial for determining the elemental composition and structure of molecules.

Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products. nih.gov The resulting complex mixtures of the parent drug and its degradants can be effectively analyzed using LC-MS/MS and LC-quadrupole time-of-flight (LC-MS/MS/QTOF) mass spectrometry. researchgate.netnih.gov

The LC system separates the different components of the mixture, which are then introduced into the mass spectrometer. In a tandem MS (MS/MS) experiment, a specific precursor ion (e.g., the molecular ion of a potential degradation product) is selected and fragmented to produce a characteristic spectrum of product ions. This fragmentation pattern provides a structural fingerprint of the molecule. researchgate.net High-resolution mass spectrometry, such as QTOF, provides highly accurate mass measurements, which allows for the determination of the elemental composition of both the precursor and product ions with a high degree of confidence. almacgroup.comiwaponline.com

Studies on the degradation of Diatrizoate under various conditions, such as ozonation and UV irradiation, have been conducted to understand its environmental fate and the formation of by-products. scirp.orgscirp.org For instance, the photodegradation of Diatrizoate can lead to deiodination, forming products with different molecular weights. scirp.orgscience.gov One identified photoproduct has a measured m/z of 246.0690. researchgate.net The use of LC-MS/MS allows for the tracking of these degradation pathways and the characterization of the resulting products.

Table 2: Illustrative Degradation Products of Diatrizoate Identified by Mass Spectrometry

| Degradation Product (DP) | Proposed Structure/Modification | Stress Condition | Precursor Ion (m/z) [M+H]⁺ or [M-H]⁻ | Key Fragment Ions (m/z) | Analytical Technique |

| DP-1 | Deiodinated Diatrizoate | UV Photodegradation | 487 (C₁₁H₉I₂N₂O₄)⁻ | Not specified | LC-MS |

| DP-2 | 3,5-diamino-2,4,6-triiodobenzoic acid (DTB) | Acid/Base Hydrolysis | 585 (C₇H₅I₃N₂O₂)⁻ | Not specified | HPLC, LC-MS |

| DP-3 | 5-chloro-2-methylaminobenzophenone | UV Photodegradation | 246.0690 | Not specified | LC-MS/MS |

| DP-4 | Oxidized derivative | Ozonation | Varies | Varies | LC-MS |

This table is illustrative. The specific m/z values and fragmentation patterns are dependent on the exact degradation conditions and the ionization mode used in the mass spectrometer.

Method Validation and Quality Assurance in Analytical Research

The development of advanced analytical methods necessitates rigorous validation to ensure that the results are reliable, reproducible, and fit for their intended purpose. science.gov Method validation is a key component of quality assurance and is mandated by regulatory bodies such as the International Council for Harmonisation (ICH). The validation of analytical methods for Diatrizoate sodium and its derivatives, whether using ISEs or LC-MS techniques, involves the assessment of several key parameters. science.govsigmaaldrich.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For ISEs, this is demonstrated through the determination of selectivity coefficients against potential interfering ions. nih.gov For LC-MS methods, specificity is shown by the separation of the analyte from all other components and by the unique mass spectrometric signature of the analyte.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis. science.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample of known concentration (a certified reference material or a sample spiked with a known amount of analyte) and comparing the measured value to the theoretical value. science.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels (repeatability, intermediate precision). science.gov

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 3: Illustrative Method Validation Parameters for Diatrizoate Sodium Analysis

| Parameter | Ion-Selective Electrode (ISE) Method | LC-MS/MS Method |

| Specificity | High selectivity coefficients for diatrizoate over common excipients and ions. | Chromatographic separation of diatrizoate from degradation products; unique precursor/product ion transitions. |

| Linearity Range | Typically 10⁻⁵ to 10⁻¹ M | ng/mL to µg/mL range |

| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |

| Precision (RSD) | < 2% | < 5% |

| LOD/LOQ | ~10⁻⁶ M / ~5x10⁻⁶ M | ~1 ng/mL / ~5 ng/mL |

These values are illustrative and can vary depending on the specific method, instrumentation, and sample matrix.

Quality assurance in analytical research on Diatrizoate sodium also involves the implementation of a robust quality system. This includes the use of calibrated and well-maintained instrumentation, qualified personnel, standard operating procedures (SOPs), and the use of certified reference materials for calibration and quality control. science.gov Regular system suitability tests are performed to ensure that the analytical system is performing as expected before and during sample analysis.

Theoretical and Computational Chemistry Studies of Diatrizoate Sodium

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of molecules like diatrizoate. researchgate.netradiopaedia.org These methods solve approximate forms of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's reactivity and spectroscopic properties. nih.govresearchgate.net For diatrizoate, calculations are typically performed on the diatrizoate anion, as the sodium is a counter-ion. Recent research has employed the B3LYP functional with the 6-31G basis set to optimize the geometry and calculate the electronic characteristics of diatrizoate. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. radiopaedia.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic transitions. researchgate.netradiopaedia.org A smaller gap suggests higher reactivity and a greater ease of electronic excitation. researchgate.net

For diatrizoate, DFT calculations have determined the energies of these frontier orbitals. The analysis of these orbitals helps in understanding the electronic transitions, such as the π-π* transitions that are common in aromatic systems. nih.gov These transitions are responsible for the molecule's behavior in the presence of ultraviolet and visible light. nih.gov

Table 1: Calculated Frontier Orbital Energies for Diatrizoate

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.78 |

| ELUMO | -1.54 |

| Energy Gap (ΔE) | 5.24 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. nih.govyoutube.com This analysis provides a detailed picture of the bonding and electronic structure beyond the simple Lewis structure model. nih.gov For a given donor-acceptor interaction, a higher second-order perturbation energy, E(2), signifies a more intense interaction and greater charge delocalization. nih.govnih.gov

Table 2: Selected NBO Second-Order Perturbation Energies E(2) in Diatrizoate

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N5 | π(C3-C4) | 36.21 |

| LP(1) N6 | π(C1-C2) | 36.21 |

| LP(2) O8 | π(C7-O9) | 30.15 |

| LP(2) O11 | π(C10-N5) | 47.88 |

| LP(2) O13 | π*(C12-N6) | 47.88 |